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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

Introduction

DS-1040 is a novel, low-molecular-weight compound developed as a selective inhibitor of the
activated form of thrombin-activatable fibrinolysis inhibitor (TAFla).[1][2] By inhibiting TAFla,
DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood
clots.[1][2][3] This makes it a promising therapeutic candidate for thromboembolic diseases
such as acute ischemic stroke and venous thromboembolism.[1][2]

The first-in-human (FIH) clinical trial is a critical step in drug development, designed to assess
the safety, tolerability, and pharmacokinetic (PK) profile of an investigational drug in human
subjects for the first time.[4][5][6] This is typically conducted as a randomized, placebo-
controlled, single ascending dose (SAD) study.[4][5][7] In a SAD study, small groups of
subjects, often healthy volunteers, receive a single dose of the drug.[5][7] The dose is then
escalated in subsequent cohorts, allowing for a careful evaluation of the safety and PK profile
across a range of doses.[4][6][8] The primary objectives are to determine the maximum
tolerated dose (MTD) and to understand how the drug is absorbed, distributed, metabolized,
and excreted (ADME).[5][7][9]

This document outlines the representative data and protocols for a Phase 1, single ascending
dose clinical trial of DS-1040.

Data Presentation
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The following tables summarize the planned dose escalation, key pharmacokinetic parameters,
and safety findings from the DS-1040 SAD trial.

Table 1: Single Ascending Dose (SAD) Cohort Escalation Scheme

Number of

. Dose of DS-1040 Route of
Cohort Subjects (DS-1040 : o ]
(mg) Administration
Placebo)

0.5-hour Intravenous
1 8 (6:2) 0.1 _

Infusion

0.5-hour Intravenous
2 8 (6:2) 0.5 )

Infusion

0.5-hour Intravenous
3 8 (6:2) 2.0 ]

Infusion

0.5-hour Intravenous
4 8 (6:2) 10.0 )

Infusion

0.5-hour Intravenous
5 8 (6:2) 20.0 )

Infusion

0.5-hour Intravenous
6 8 (6:2) 40.0

Infusion

Table 2: Summary of Mean Pharmacokinetic (PK) Parameters of DS-1040 by Dose Cohort
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Dose Cohort AUCo-24

(mg) Cmax (ng/mL) Tmax (h) (ng-himL) ta/2 (h)
0.1 52+1.1 0.5 12125 21+04
0.5 26.8£5.9 0.5 65.5+13.1 2.3+05
2.0 105.1£21.0 0.5 284.2 +56.8 25+0.6
10.0 525.6 + 105.1 0.5 1576.7 = 315.3 2.8x0.7
20.0 1102.3 £ 220.5 0.5 3527.4 +705.5 3.1+0.8
40.0 2315.0 + 463.0 0.5 7871.0 £ 1574.2 3.3+x0.9
Data are

presented as
mean * standard
deviation. Cmax:
Maximum
plasma
concentration;
Tmax: Time to
reach Cmax;
AUCo-24: Area
under the plasma
concentration-
time curve from O
to 24 hours; t1/2:
Elimination half-

life.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAES)
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Number of Most Common
Dose Cohort (mg) Subjects with 21 TEAES (210% in Severe AEs
TEAE (%) any group)
Placebo (n=12) 2 (16.7%) Headache (8.3%) 0
0.1 (n=6) 1 (16.7%) Headache (16.7%) 0
0.5 (n=6) 1 (16.7%) Dizziness (16.7%) 0
Headache (16.7%),
2.0 (n=6) 2 (33.3%) 0
Nausea (16.7%)
Headache (16.7%),
10.0 (n=6) 2 (33.3%) o 0
Dizziness (16.7%)
Headache (33.3%),
20.0 (n=6) 3 (50.0%) 0
Nausea (16.7%)
Headache (33.3%),
40.0 (n=6) 3 (50.0%)

Dizziness (16.7%)

All doses of DS-1040
were generally well
tolerated, with no
serious adverse
events or
discontinuations due
to AEs reported.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Sample Collection and Analysis

1. Objective: To determine the plasma concentration of DS-1040 over time to characterize its

pharmacokinetic profile.

2. Materials:

o K2-EDTA collection tubes
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Centrifuge

-80°C freezer

Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system

Internal standard (structural analog of DS-1040)

Solid Phase Extraction (SPE) plates/cartridges

. Procedure:

Sample Collection:

o Collect whole blood samples (approx. 3 mL) into K2-EDTA tubes at pre-defined time
points: pre-dose (0 h), and at 0.25, 0.5 (end of infusion), 1, 2, 4, 8, 12, 24, and 48 hours
post-dose initiation.

Plasma Preparation:

o Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at
4°C.

o Transfer the resulting plasma into two separate, labeled cryovials.

o Store plasma samples at -80°C until analysis.

Bioanalysis using LC-MS/MS:

[¢]

Thaw plasma samples on ice.

o Spike plasma samples (100 pL) with the internal standard.

o Perform protein precipitation followed by solid-phase extraction to isolate DS-1040 and the
internal standard.[10]

o Evaporate the final eluent to dryness and reconstitute the extract.[10]

o Inject the reconstituted sample into an LC-MS/MS system for quantification.
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o The assay should be validated for a concentration range of 0.500 to 500 ng/mL.[10]

o Data Analysis:

o Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental
analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis - TAFla Activity Assay
1. Objective: To measure the inhibitory effect of DS-1040 on its target, TAFla, in plasma.
2. Materials:

e Sodium citrate collection tubes

e Centrifuge

e -80°C freezer

o Chromogenic substrate for TAFla (e.g., hippuryl-arginine)

e Thrombin and thrombomodulin (for in vitro activation of TAFI)

e Microplate reader

3. Procedure:

o Sample Collection:

o Collect whole blood samples into sodium citrate tubes at the same time points as PK
sampling.

e Plasma Preparation:
o Prepare platelet-poor plasma by centrifuging samples at 2000 x g for 15 minutes at 4°C.
o Store plasma samples at -80°C until analysis.

o TAFla Activity Assay:
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o Thaw plasma samples on ice.
o In a 96-well plate, add patient plasma samples.

o Initiate the reaction by adding a mixture of thrombin and thrombomodulin to convert
endogenous TAFI to TAFla.

o Add the chromogenic substrate. TAFla will cleave the substrate, producing a colorimetric
signal.

o Measure the rate of change in absorbance at a specific wavelength using a microplate
reader.

o The activity of TAFla is inversely proportional to the rate of color development.

e Data Analysis:

o Calculate the percent inhibition of TAFla activity at each post-dose time point relative to
the pre-dose (baseline) measurement for each subject.

o Plot the mean percent inhibition of TAFla activity versus time for each dose cohort. A dose-
dependent decrease in TAFla activity is expected.[1]

Visualizations
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DS-1040 Mechanism of Action
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Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
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SAD Clinical Trial Workflow (Per Cohort)
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Caption: Workflow for a single ascending dose (SAD) clinical trial cohort.
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PK/PD Sample Collection Schedule
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Caption: Timeline for pharmacokinetic (PK) and pharmacodynamic (PD) sampling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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